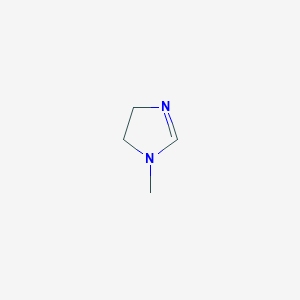

1H-Imidazole, 4,5-dihydro-1-methyl-

Description

Historical Context and Evolution of Dihydroimidazole (B8729859) Chemistry

The journey of dihydroimidazole chemistry is intrinsically linked to its aromatic counterpart, imidazole (B134444). Imidazole was first synthesized by Heinrich Debus in 1858 from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nih.gov This pioneering work laid the foundation for the exploration of related heterocyclic systems. The partially saturated derivatives, known as imidazolines or dihydroimidazoles, began to attract significant interest decades later as their utility in various applications became apparent.

The development of synthetic routes to 2-imidazolines, often through the cyclization of 1,2-diamines with nitriles, carboxylic acids, or their derivatives, marked a significant milestone. researchgate.net A pivotal moment in the evolution of this field was the discovery of imidazoline (B1206853) binding sites in biological systems in 1984, which catalyzed a surge in research into the synthesis and properties of imidazoline-containing compounds. researchgate.net While much of the early focus was on 2-substituted and unsubstituted imidazolines, subsequent research has explored the impact of substitution at the nitrogen atoms, leading to the investigation of compounds like 1H-Imidazole, 4,5-dihydro-1-methyl-. The introduction of an N-methyl group offered a new avenue for tuning the electronic and steric properties of the dihydroimidazole core, expanding its potential applications.

Structural Significance of the 4,5-dihydro-1-methyl-1H-imidazole Moiety in Synthetic Chemistry

The 4,5-dihydro-1H-imidazole ring is a five-membered non-aromatic heterocycle containing two nitrogen atoms. The specific placement of a methyl group on the N-1 position in 1H-Imidazole, 4,5-dihydro-1-methyl- imparts distinct characteristics that are crucial in synthetic chemistry.

The core structure is an aminal, but the N-1 substituted nitrogen atom is a tertiary amine, while the N-3 nitrogen is a secondary amine within the cyclic structure. This asymmetry influences its role as a ligand and a building block. The N-methyl group provides steric bulk, which can influence the stereochemical outcome of reactions where it is employed as a chiral auxiliary or ligand. Furthermore, the electron-donating nature of the methyl group enhances the basicity and nucleophilicity of the N-3 nitrogen atom.

This moiety serves as a valuable precursor in organic synthesis. For instance, it can be a key component in the formation of N-heterocyclic carbenes (NHCs). NHCs are powerful tools in organocatalysis, and the substitution pattern on the imidazole or imidazoline precursor is critical to the stability and reactivity of the resulting carbene. The methyl group in 1H-Imidazole, 4,5-dihydro-1-methyl- can influence the catalytic activity of such derived NHCs. Dihydroimidazoles are also recognized for their ability to form stable complexes with various metals, acting as ligands in coordination chemistry, which has implications for catalysis. ontosight.ai

Current Research Landscape and Academic Significance of 1H-Imidazole, 4,5-dihydro-1-methyl-

Current research continues to uncover the potential of dihydroimidazole derivatives. While specific studies on 1H-Imidazole, 4,5-dihydro-1-methyl- are part of a broader investigation into N-substituted imidazolines, its academic significance is notable in several areas.

One primary area of interest is its use as an organic corrosion inhibitor, particularly for carbon steel. Imidazoline derivatives are effective due to their ability to adsorb onto metal surfaces. The two nitrogen atoms in the ring act as adsorption centers, forming a protective film that inhibits corrosion. The N-methyl group can modify the electronic density and solubility of the molecule, potentially enhancing its interaction with the metal surface. researchgate.net

In the realm of synthetic methodology, N-substituted dihydroimidazoles are investigated as intermediates and catalysts. Research into multicomponent reactions for creating diverse heterocyclic libraries often involves derivatives of the dihydroimidazole scaffold. frontiersin.org The specific steric and electronic properties of 1H-Imidazole, 4,5-dihydro-1-methyl- make it a candidate for developing new catalysts and for use in asymmetric synthesis. researchgate.net While much of the literature focuses on the broader class, the principles derived from studies on related N-alkyl imidazolines are applicable and drive interest in this specific compound for creating novel molecular architectures.

Below is a table summarizing the key properties of the subject compound.

| Property | Value |

| Chemical Formula | C₄H₈N₂ |

| IUPAC Name | 1-methyl-4,5-dihydro-1H-imidazole |

| Molar Mass | 84.12 g/mol |

| CAS Number | 3744783 |

Data sourced from PubChem. nih.gov

The following table provides an overview of related dihydroimidazole compounds mentioned in chemical literature, highlighting the common structural framework.

| Compound Name | Chemical Formula | Key Application/Research Area |

| 1H-Imidazole, 4,5-dihydro-2-methyl- | C₄H₈N₂ | Synthesis, Precursor to other compounds nist.gov |

| 1H-Imidazole, 4,5-dihydro-2-phenyl- | C₉H₁₀N₂ | Synthesis, Biological activity studies ontosight.ai |

| 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- | C₁₀H₁₂N₂ | Synthesis, Chemical intermediate nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-6-3-2-5-4-6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFXTILBDGTSEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395833 | |

| Record name | 1H-Imidazole, 4,5-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53517-93-4 | |

| Record name | 1H-Imidazole, 4,5-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 1h Imidazole, 4,5 Dihydro 1 Methyl

Established Synthetic Routes to 1H-Imidazole, 4,5-dihydro-1-methyl-

Traditional methods for synthesizing 1-methyl-2-imidazoline have been well-documented, primarily involving cyclization reactions, N-methylation strategies, and the derivatization of precursors followed by cyclization.

Cyclization Reactions for Dihydroimidazole (B8729859) Ring Formation

The formation of the 2-imidazoline ring is a cornerstone of many synthetic strategies. A prevalent method involves the condensation of ethylenediamine (B42938) with nitriles or esters. chemicalbook.com For instance, the reaction of N-methylethylenediamine with an appropriate carboxylic acid derivative can directly yield the 1-methyl-2-imidazoline ring. Another common approach is the reaction of aldehydes with ethylenediamine, which can be facilitated by various reagents like iodine in the presence of potassium carbonate or tert-butyl hypochlorite. organic-chemistry.org

A classic method, first reported by Hofmann in 1888, involves heating N,N'-diacetylethylenediamine in the presence of dry HCl to produce 2-methyl-imidazoline. researchgate.net Subsequent N-methylation would then yield the target compound.

More contemporary cyclization methods include the reaction of α,α-difluoroalkyl amines with β-diamines, which provides a route to imidazoline (B1206853) derivatives. organic-chemistry.org Additionally, palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides offers a pathway to polysubstituted 2-imidazolines. organic-chemistry.org

N-Methylation Strategies for the Imidazole (B134444) Ring

Once the 2-imidazoline ring is formed, N-methylation is a crucial step to introduce the methyl group at the 1-position. This can be achieved by reacting 2-methyl-2-imidazoline with a methylating agent. However, this reaction can sometimes lead to a mixture of products, including the desired 1-methyl-2-methylimidazoline and the 1,3-dialkyl-2-methylimidazolium salt, as the quaternization of 1-alkyl-2-methylimidazoline can be faster than that of the parent 2-methyl-2-imidazoline. chemicalbook.com

Studies have shown that methylation of the heterocyclic moiety of imidazoline-related compounds can lead to a significant loss of affinity for certain biological targets, such as α₂-adrenoceptors, while potentially increasing selectivity for I₁ imidazoline receptors. nih.gov

Precursor Derivatization and Subsequent Cyclization

This strategy involves modifying a precursor molecule before the final ring-closing step. For example, a convenient route to 1,2-dimethylimidazoline involves the initial preparation of N-methylethylenediamine, followed by its acetulation to form N-methyl-N,N'-diacetylethylenediamine. The final step is a CaO-catalyzed cyclization of this diacetyl derivative at an elevated temperature to yield the target molecule. researchgate.net

Another approach involves the synthesis of N-(2-iodoethyl)arylamine salts from the reaction of iodoethanol with an aniline. These salts are then converted to the corresponding iodide and reacted with an amine, followed by treatment with triethyl orthoformate to produce imidazolinium salts. organic-chemistry.org

Novel and Green Chemistry Approaches in 1H-Imidazole, 4,5-dihydro-1-methyl- Synthesis

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable methods for the synthesis of 1-methyl-2-imidazoline and its derivatives.

Catalyst-Mediated Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved yields. Copper-catalyzed reactions, for instance, have been employed for the synthesis of 1,2,4-trisubstituted imidazoles from terminal alkynes and amidines. organic-chemistry.org While not a direct synthesis of 1-methyl-2-imidazoline, this highlights the potential of copper catalysis in imidazole ring formation.

Palladium catalysis has also been utilized in the cyclization of 2,3-allenyl amines with aryl iodides to afford polysubstituted 2-imidazoline derivatives. organic-chemistry.org Furthermore, the use of chiral proton complexes, such as those involving Bis(Amidine) [BAM] catalysts, has enabled the enantio- and diastereoselective synthesis of highly substituted chiral imidazolines through aza-Henry reactions. nih.gov

The following table summarizes some catalyst-mediated approaches to imidazoline synthesis:

| Catalyst System | Reactants | Product Type | Reference |

| CuCl₂·2H₂O, Na₂CO₃, pyridine | Terminal alkynes, amidines | 1,2,4-trisubstituted imidazoles | organic-chemistry.org |

| Palladium catalyst | 2,3-allenyl amines, aryl iodides | Polysubstituted 2-imidazolines | organic-chemistry.org |

| Bis(Amidine) [BAM] chiral proton complex | α-alkyl α-nitro ester, aryl imine | Highly substituted chiral imidazolines | nih.gov |

| Nano aluminium nitride | Not specified | Tri/tetrasubstituted-1H-imidazoles | ias.ac.in |

Solvent-Free and Environmentally Benign Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. Solvent-free reactions are particularly attractive as they reduce waste and can lead to simpler work-up procedures. One-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org

Another green approach involves the use of hydrogen peroxide as an oxidant in the presence of sodium iodide and anhydrous magnesium sulfate (B86663) for the synthesis of 2-imidazolines from aldehydes and ethylenediamine. organic-chemistry.org The use of water as a solvent, often in conjunction with surfactants like sodium lauryl sulfate, has also been explored for the synthesis of imidazole derivatives. researchgate.net

The development of multicomponent reactions (MCRs) represents a powerful strategy for rapidly generating molecular diversity in an efficient and atom-economical manner. A versatile multicomponent synthesis of 2H-2-imidazolines from amines, aldehydes, and isocyanides has been reported, which likely proceeds through an aldol-type addition followed by ring closure. acs.org

The following table highlights some green chemistry approaches:

| Method | Key Features | Product Type | Reference |

| Solvent-free reaction | One-pot, four-component | 1,2,4-trisubstituted 1H-imidazoles | organic-chemistry.org |

| H₂O₂ as oxidant | Mild, environmentally friendly | 2-imidazolines | organic-chemistry.org |

| Multicomponent reaction | Atom-economical, rapid diversity | 2H-2-imidazolines | acs.org |

| Water as solvent | Use of surfactant (SLS) | Imidazole derivatives | researchgate.net |

Flow Chemistry Applications in Dihydroimidazole Production

The application of continuous flow chemistry to the synthesis of dihydroimidazoles, and cyclic amidines in general, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and greater scalability and reproducibility. nih.govamt.uk While specific literature on the continuous flow synthesis of 1H-Imidazole, 4,5-dihydro-1-methyl- is limited, the principles have been successfully applied to the production of related heterocyclic compounds. beilstein-journals.orgnih.gov

Flow chemistry setups for the synthesis of cyclic amidines often involve pumping solutions of the starting materials, such as a diamine and a nitrile or carboxylic acid derivative, through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. nih.govresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. beilstein-journals.org

The following table outlines a conceptual flow chemistry process for the production of a generic 2-imidazoline, based on established methodologies for related compounds.

| Starting Materials | Reactor Type | Catalyst/Reagent | Solvent | Temperature (°C) | Residence Time | Productivity | Reference |

|---|---|---|---|---|---|---|---|

| Diamine, Nitrile | Heated Coil Reactor | None or Acid/Base Catalyst | High-boiling solvent (e.g., DMF, DMA) | 100-200 | Minutes to hours | g/h scale | beilstein-journals.orgnih.gov |

| Diamine, Carboxylic Acid | Packed-Bed Reactor | Solid-supported dehydrating agent | Toluene (with azeotropic removal of water) | 150-250 | Minutes | kg/day potential | nih.gov |

Stereoselective Synthesis of Chiral 1H-Imidazole, 4,5-dihydro-1-methyl- Analogues

The synthesis of chiral, non-racemic analogues of 1H-Imidazole, 4,5-dihydro-1-methyl- is of significant interest, particularly for applications in asymmetric catalysis where chiral ligands are essential. Stereoselectivity can be introduced by using a chiral starting material (from the chiral pool), a chiral auxiliary, or a chiral catalyst. researchgate.netnih.gov

A common strategy for the asymmetric synthesis of 2-imidazolines involves the use of a chiral diamine as a precursor. For example, the condensation of enantiomerically pure (1R,2R)-(+)-1,2-diphenylethylenediamine with a suitable one-carbon source can lead to the formation of a chiral dihydroimidazole with a defined stereochemistry at the 4 and 5 positions. researchgate.net

Another powerful approach is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. researchgate.netresearchgate.net After the desired stereocenter has been created, the auxiliary can be removed. While specific examples for 1H-Imidazole, 4,5-dihydro-1-methyl- are not extensively documented, the principles of asymmetric synthesis using chiral auxiliaries are well-established for a wide range of heterocyclic compounds. researchgate.netresearchgate.net For instance, chiral imidazolidin-2-ones have been employed as effective chiral auxiliaries in various asymmetric transformations. researchgate.net

The diastereoselective synthesis of tetrafunctionalized 2-imidazolines has been achieved through a formal 1,3-dipolar cycloaddition between nitrile ylides and imines, demonstrating that high levels of stereocontrol can be achieved in the formation of the dihydroimidazole ring. nih.gov Furthermore, chiral Brønsted acids have been used to catalyze the 1,3-dipolar cycloaddition reaction for the synthesis of chiral imidazolidines with high enantioselectivity. rsc.org

The table below presents a generalized approach for the stereoselective synthesis of a chiral 2-imidazoline analogue, highlighting the key components for achieving stereocontrol.

| Chiral Strategy | Key Chiral Component | Reaction Type | Typical Stereoselectivity (dr or ee) | Reference |

|---|---|---|---|---|

| Chiral Pool | Enantiopure diamine (e.g., (1R,2R)-1,2-diphenylethylenediamine) | Condensation | High dr (>95:5) | researchgate.net |

| Chiral Auxiliary | Chiral imidazolidin-2-one | Alkylation, Aldol, etc. | High de (>98%) | researchgate.net |

| Chiral Catalyst | Chiral Brønsted Acid | 1,3-Dipolar Cycloaddition | High ee (up to 98%) | rsc.org |

Spectroscopic and Computational Characterization of 1h Imidazole, 4,5 Dihydro 1 Methyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of the Dihydroimidazole (B8729859) Ring System

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering insights into molecular structure and dynamics.

High-resolution NMR techniques, such as two-dimensional (2D) NMR, are instrumental in assigning the complex spectra of dihydroimidazole derivatives. researchgate.net Methods like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which is crucial for confirming the molecular structure and identifying specific isomers. researchgate.net For instance, in a study of 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts and their precursor 4,5-dihydro-1H-imidazoles, 2D NMR was essential for assigning the signals of the dihydroimidazole ring. researchgate.net

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding, and for characterizing crystalline and amorphous materials. researchgate.net While specific ssNMR data for 1H-Imidazole, 4,5-dihydro-1-methyl- is not extensively reported, the methodology has been applied to related systems, demonstrating its potential to elucidate packing arrangements and local aomic environments. researchgate.net

NMR spectroscopy is highly sensitive to the conformation of the dihydroimidazole ring. The chemical shifts and coupling constants of the ring protons are influenced by their spatial arrangement. Studies on related dihydroimidazole systems have shown that the analysis of these NMR parameters can reveal the preferred conformation of the five-membered ring. researchgate.net For example, the stereochemical features of certain 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts were readily evaluated based on their spectroscopic data. researchgate.net

Vibrational Spectroscopy (IR and Raman) Investigations of Bond Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing information about its functional groups and bond strengths.

The IR and Raman spectra of imidazole (B134444) derivatives have been extensively studied. researchgate.netijrar.orgresearchgate.netmdpi.com For the imidazole ring, characteristic bands corresponding to N-H, C-H, C=N, and C-N stretching and bending vibrations are observed. ijrar.orgmdpi.comahievran.edu.tr In a study of 2-phenyl-2-imidazoline, the N-H stretching vibration was observed around 3404 cm⁻¹ in the FT-IR spectrum. scirp.org The C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. ahievran.edu.tr The C=N stretching vibration, a key feature of the imidazoline (B1206853) ring, is generally found in the 1600-1650 cm⁻¹ region.

The introduction of a methyl group at the N1 position in 1H-Imidazole, 4,5-dihydro-1-methyl- would influence the vibrational frequencies. The C-N stretching vibration involving the methyl group and the ring nitrogen would be a characteristic feature. Additionally, the CH₃ group itself will exhibit symmetric and asymmetric stretching and bending modes. ijrar.org Computational studies using Density Functional Theory (DFT) have been shown to be a powerful tool for assigning these vibrational modes by calculating theoretical frequencies and comparing them with experimental data. researchgate.netijrar.orgmdpi.com

Table 1: Representative Vibrational Frequencies for Imidazole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3200 - 3500 scirp.org |

| C-H Stretch (aromatic) | 3000 - 3100 ahievran.edu.tr |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 |

| C-N Stretch | 1250 - 1350 ahievran.edu.tr |

| N-H Bend | 1550 - 1650 |

| C-H Bend | 1350 - 1480 |

Note: This table provides general ranges and specific values can vary based on substitution and molecular environment.

Mass Spectrometry (MS) for Elucidating Reaction Intermediates and Product Purity

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and fragmentation patterns of molecules, which aids in structure elucidation and purity assessment.

For 1H-Imidazole, 4,5-dihydro-1-methyl-, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern would be characteristic of the dihydroimidazole ring and the methyl substituent. Common fragmentation pathways for related imidazoline derivatives involve the loss of small neutral molecules or radicals. nih.gov For instance, electrospray ionization mass spectrometry (ESI-MS) studies on monoimidazole/polyamine amides have shown characteristic fragmentation patterns that are useful for identifying specific products. nih.gov In some cases, a prominent fragment ion at m/z 183 was observed for a series of synthetic monoimidazole/polyamine amides. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for analyzing volatile imidazole derivatives, providing both retention time and mass spectral data for identification and quantification. rsc.org

X-ray Crystallography Studies of 1H-Imidazole, 4,5-dihydro-1-methyl- and its Adducts

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for 1H-Imidazole, 4,5-dihydro-1-methyl- was not found in the search results, studies on related dihydroimidazole derivatives have been reported. For example, the crystal structure of 1-methyl-4,5-dinitro-1H-imidazole has been determined, revealing details about the planarity of the imidazole ring and the orientation of the substituent groups. nih.gov In the crystal structure of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, neighboring molecules are linked by intermolecular N-H···N hydrogen bonds, forming one-dimensional chains. nih.gov Such studies on adducts and derivatives provide valuable insights into the potential crystal packing and intermolecular interactions of 1H-Imidazole, 4,5-dihydro-1-methyl-.

Table 2: Crystallographic Data for a Related Imidazole Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole nih.gov | Orthorhombic | 10.0574 | 13.2532 | 6.8321 |

This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.

Computational Chemistry and Quantum Mechanical Studies of 1H-Imidazole, 4,5-dihydro-1-methyl-

Computational chemistry and quantum mechanical methods are powerful tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for studying imidazole derivatives. researchgate.netijrar.orgmdpi.com DFT calculations can be used to optimize the geometry of 1H-Imidazole, 4,5-dihydro-1-methyl-, predict its vibrational frequencies, and calculate its NMR chemical shifts. researchgate.netresearchgate.netmdpi.com These theoretical predictions can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental results. ijrar.orgmdpi.com

For example, DFT calculations have been successfully used to assign the vibrational bands of imidazole derivatives to their normal modes. researchgate.net Furthermore, theoretical calculations of NMR chemical shifts have been shown to be in good agreement with experimental values for related dihydroimidazolium salts. researchgate.net Natural Bond Orbital (NBO) analysis, another computational technique, can provide insights into the electronic delocalization and intramolecular interactions within the molecule. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure

While no specific Density Functional Theory (DFT) studies have been published for 1H-Imidazole, 4,5-dihydro-1-methyl-, DFT is a powerful tool for predicting the electronic properties of such heterocyclic compounds. niscpr.res.inresearchgate.net Calculations are typically performed using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to optimize the molecular geometry and calculate electronic parameters. niscpr.res.in

For the isomeric compound, 2-methyl-4,5-dihydro-1H-imidazole, basic properties are known, and it serves as a useful comparison. nist.gov The primary difference in 1H-Imidazole, 4,5-dihydro-1-methyl- is the position of the methyl group on the nitrogen atom of the dihydroimidazole ring, which would influence the electron distribution and molecular properties.

A hypothetical DFT analysis of 1H-Imidazole, 4,5-dihydro-1-methyl- would likely reveal the following:

Optimized Geometry: The dihydroimidazole ring would adopt a non-planar conformation. The methyl group on the nitrogen atom would influence the bond lengths and angles within the ring.

Electronic Properties: The nitrogen atoms are the most electronegative, leading to a significant dipole moment. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are key to understanding its reactivity. In related imidazole derivatives, the HOMO is often localized on the imidazole ring, particularly the nitrogen atoms, while the LUMO is distributed over the ring structure. researchgate.net The energy gap between HOMO and LUMO is a critical indicator of chemical stability.

Table 1: Predicted Electronic Properties of 1H-Imidazole, 4,5-dihydro-1-methyl- based on DFT Principles

| Property | Predicted Value/Characteristic |

| Optimized Geometry | Non-planar dihydroimidazole ring. |

| Dipole Moment | A notable dipole moment is expected due to the asymmetry and the presence of nitrogen atoms. |

| HOMO-LUMO Energy Gap | A moderate energy gap is anticipated, suggesting a balance between stability and reactivity. |

| Mulliken Atomic Charges | The nitrogen atoms would exhibit the most negative charges, indicating their role as primary sites for electrophilic attack. The carbon atom double-bonded to nitrogen is also a potential reactive site. |

| Molecular Electrostatic Potential (MEP) | The MEP map would likely show negative potential around the nitrogen atoms, confirming them as sites for interaction with electrophiles and for hydrogen bonding. |

Note: The data in this table is hypothetical and based on general principles of DFT as applied to similar heterocyclic compounds. Specific values would require dedicated computational studies.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

There are currently no published Molecular Dynamics (MD) simulation studies specifically for 1H-Imidazole, 4,5-dihydro-1-methyl-. MD simulations are employed to understand the behavior of molecules over time, particularly their interactions with other molecules, such as solvents or biological macromolecules. nih.gov These simulations can provide insights into properties like solvation, diffusion, and the formation of intermolecular hydrogen bonds. nih.gov

For related N-alkylated imidazoles, MD simulations have been used to investigate their properties in ionic liquids, demonstrating how the alkyl chain length affects intermolecular structuring and transport properties. nih.gov In the case of 1H-Imidazole, 4,5-dihydro-1-methyl-, an MD simulation in an aqueous environment would likely show:

Hydrogen Bonding: The nitrogen atom in the ring that is not methylated can act as a hydrogen bond acceptor. If a hydrogen is attached to the other nitrogen (forming an imidazolium (B1220033) cation), it can act as a hydrogen bond donor. These interactions with water molecules would be crucial for its solubility and behavior in aqueous solutions.

Hydrophobic Interactions: The methyl group introduces a degree of hydrophobicity, which would influence the orientation of the molecule at interfaces and its interactions with nonpolar molecules.

Solvation Shell: Water molecules would be expected to form a structured solvation shell around the polar parts of the molecule, particularly the nitrogen atoms.

Table 2: Predicted Intermolecular Interaction Characteristics for 1H-Imidazole, 4,5-dihydro-1-methyl- from MD Principles

| Interaction Type | Predicted Behavior |

| Hydrogen Bond Acceptor | The sp2-hybridized nitrogen atom in the ring is expected to be a primary site for accepting hydrogen bonds from donor molecules like water. |

| Hydrophobic Interactions | The methyl group would participate in hydrophobic interactions, influencing the molecule's aggregation behavior and its affinity for nonpolar environments. |

| Diffusion in Solution | The diffusion coefficient would be dependent on the solvent and temperature, reflecting the mobility of the molecule as it navigates the solvent matrix. |

Note: The information in this table is predictive and based on the established principles of molecular dynamics simulations applied to analogous chemical structures.

Theoretical Predictions of Reactivity and Reaction Pathways

Specific theoretical predictions of reactivity for 1H-Imidazole, 4,5-dihydro-1-methyl- are not available in the current body of scientific literature. However, its reactivity can be inferred from its electronic structure, which would be elucidated by DFT calculations.

The reactivity of imidazole derivatives is often centered around the nitrogen atoms and the carbon atoms of the ring. Key factors influencing reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The distribution of the HOMO indicates the likely sites for electrophilic attack (where electrons are donated), while the LUMO distribution points to sites for nucleophilic attack (where electrons are accepted). For many imidazole derivatives, the HOMO is located on the ring, suggesting the ring itself is susceptible to electrophilic attack. researchgate.net

Nucleophilicity of Nitrogen: The nitrogen atoms, with their lone pairs of electrons, are nucleophilic centers. The methylation at one nitrogen in 1H-Imidazole, 4,5-dihydro-1-methyl- would modulate the nucleophilicity of both nitrogen atoms compared to an unsubstituted dihydroimidazole.

Protonation: The nitrogen atoms can be readily protonated, and the basicity (pKa) is a key parameter in its acid-base chemistry.

Table 3: Predicted Reactivity Profile of 1H-Imidazole, 4,5-dihydro-1-methyl-

| Reaction Type | Predicted Pathway and Rationale |

| Electrophilic Attack | The unmethylated nitrogen atom is a likely site for electrophilic attack due to its lone pair of electrons. The pi system of the C=N bond could also be susceptible. |

| Nucleophilic Attack | The carbon atom of the C=N double bond is a potential site for nucleophilic attack, especially if the adjacent nitrogen is protonated or coordinated to a Lewis acid. |

| Alkylation/Acylation | The unmethylated nitrogen atom would be the primary site for further alkylation or acylation reactions. |

| Ring Opening | Under harsh conditions (e.g., strong acid or base and heat), the dihydroimidazole ring could be susceptible to hydrolytic cleavage. |

Note: This reactivity profile is a theoretical inference based on the general chemical behavior of related dihydroimidazole compounds and is not based on specific published reaction studies for 1H-Imidazole, 4,5-dihydro-1-methyl-.

Chemical Reactivity and Mechanistic Studies of 1h Imidazole, 4,5 Dihydro 1 Methyl

Nucleophilic Reactivity of the Dihydroimidazole (B8729859) Nitrogen Atom

The nitrogen atoms within the 4,5-dihydro-1H-imidazole ring are key centers of nucleophilicity. The lone pair of electrons on the sp2-hybridized nitrogen, in particular, is available for attacking electrophilic species. youtube.com

Alkylation and Acylation Reactions

Alkylation: 1H-Imidazole, 4,5-dihydro-1-methyl- readily undergoes N-alkylation reactions. For instance, treatment with alkyl halides leads to the formation of 1-alkyl-2-methyl-2-imidazolines. researchgate.netsigmaaldrich.com These reactions can be carried out under various conditions, including phase-transfer catalysis, which often results in good to excellent yields. researchgate.net The use of solvents like dimethylformamide (DMF) in the presence of a base such as potassium carbonate is also a common method for achieving N-alkylation. researchgate.net

Acylation: The nitrogen atom can also be acylated. For example, reaction with acyl chlorides or anhydrides introduces an acyl group onto the nitrogen. google.comsemanticscholar.org A notable method involves the reaction with ketenes in a non-reactive solvent like benzene (B151609) to produce 1-acyl imidazoles. google.com

Table 1: Examples of Alkylation and Acylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| 2-Methyl-2-imidazoline | Alkyl Halide | 1-Alkyl-2-methyl-2-imidazoline | Alkylation |

| Imidazole (B134444) | Ketene | 1-Acetyl Imidazole | Acylation |

| 2-Methyl Imidazole | Ketene | 1-Acetyl-2-methyl Imidazole | Acylation |

Formation of Quaternary Ammonium (B1175870) Salts

Further alkylation of the N-alkylated product leads to the formation of quaternary ammonium salts. chemicalbook.com These salts are formed when the remaining nitrogen atom attacks another molecule of the alkylating agent. For example, the reaction of 2-methyl-2-imidazoline with an alkyl halide can produce a mixture of the 1-alkyl-2-methylimidazoline and the 1,3-dialkyl-2-methylimidazolium salt. chemicalbook.com The formation of these quaternary salts is a key feature of the chemistry of imidazolines and has applications in the synthesis of ionic liquids and corrosion inhibitors. researchgate.netresearchgate.netmade-in-china.com

Table 2: Formation of Quaternary Ammonium Salts

| Reactant | Reagent | Product |

| 2-Methyl-2-imidazoline | Alkyl Halide | 1,3-Dialkyl-2-methylimidazolium salt |

| 1-(2-Aminoethyl)-2-octadecyl-imidazoline | Benzyl (B1604629) Chloride | Quaternary ammonium salt |

Electrophilic Substitutions on the Imidazole Ring

While the dihydroimidazole ring of 1H-Imidazole, 4,5-dihydro-1-methyl- lacks the aromaticity of imidazole, the principles of electrophilic substitution on related imidazole systems provide insight into potential reactivity.

Regioselectivity in Electrophilic Attack

In related aromatic imidazole systems, electrophilic attack is highly regioselective. For instance, in imidazo[1,2-a]pyrazine, electrophilic substitution preferentially occurs at the C-3 position of the five-membered ring. echemi.com This is attributed to the greater stability of the resulting intermediate, which maintains aromaticity in the six-membered ring. echemi.com Similarly, for imidazo[2,1-b]thiazoles, electrophilic substitution, such as bromination, occurs at the 5-position. rsc.org Computational studies on related thioamide derivatives of triazoloquinazolinone indicate that the site of electrophilic attack (nitrogen vs. sulfur) is dependent on the nature of the electrophile, with hard electrophiles favoring attack at the nitrogen due to strong Coulombic attraction. mdpi.comnih.gov

Halogenation and Nitration Studies

Halogenation: Studies on related imidazole compounds have shown that halogenation, such as bromination, can occur on the imidazole ring. rsc.org

Nitration: The nitration of imidazole derivatives has also been investigated. For example, 2-methylimidazole (B133640) can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-methyl-5-nitroimidazole. patsnap.com The nitration of 1-substituted-2-iminoimidazolidines has also been reported. acs.org It is important to note that under certain conditions, nitrosated derivatives can potentially form. veeprho.com

Protonation Equilibria and Basicity of 1H-Imidazole, 4,5-dihydro-1-methyl-

The basicity of 1H-Imidazole, 4,5-dihydro-1-methyl- is a fundamental aspect of its chemical character. Compared to its aromatic counterpart, imidazole, 2-imidazoline is predicted to be more basic. stackexchange.com This is because the lone pair of electrons on the nitrogen in the dihydroimidazole is more available for protonation, as it is not part of an aromatic system. stackexchange.com

The pKa of the conjugate acid of imidazole is approximately 7.0, while the predicted pKa for the conjugate acid of imidazoline (B1206853) is around 10.17. stackexchange.comwikipedia.org This significant difference highlights the increased basicity of the dihydroimidazole structure. The protonation of imidazoles and their derivatives is a complex process influenced by the solvent and the presence of other molecules. nih.gov For instance, in aqueous solution, a protonated 4-methylimidazole (B133652) remains tightly bound to the proton. nih.gov The study of proton transfer reactions in systems involving 1-methylimidazole (B24206) and acetate (B1210297) demonstrates the dynamic nature of these equilibria. nih.gov

Table 3: Comparison of Basicity

| Compound | pKa of Conjugate Acid (Experimental) | pKa of Conjugate Acid (Predicted) |

| Imidazole | 7.0 wikipedia.org | 6.97 stackexchange.com |

| 2-Imidazoline | Not available | 10.17 stackexchange.com |

Ring-Opening and Rearrangement Reactions

The 4,5-dihydro-1H-imidazole ring system, while relatively stable, can undergo cleavage and structural rearrangement under specific chemical conditions. These reactions are crucial for both the degradation and the functionalization of this heterocyclic scaffold.

The most common ring-opening reaction for 2-imidazolines, including the 1-methyl derivative, is hydrolysis. This process can be catalyzed by both acids and bases, leading to the cleavage of the cyclic amidine functionality.

Under acidic conditions, such as heating with concentrated hydrochloric acid, the C=N bond of the protonated imidazoline is susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which subsequently collapses, breaking the ring to yield N-methylethylenediamine and a corresponding carboxylic acid (derived from the C2 position, which in this case would be formic acid if unsubstituted at C2). acs.orgnih.gov The reaction is generally understood to be acid-catalyzed and follows pseudo-first-order kinetics. nih.gov

Similarly, refluxing with a strong aqueous base, like potassium hydroxide (B78521) (KOH), also facilitates the hydrolytic cleavage of the ring to produce N-methylethylenediamine. chemicalbook.com The mechanism involves the nucleophilic attack of a hydroxide ion on the C2 carbon of the imidazoline ring.

A study on 1,2-disubstituted imidazolines confirmed that the primary hydrolysis product is the corresponding N-acylated N,N'-disubstituted ethylenediamine (B42938). nih.gov For 1H-Imidazole, 4,5-dihydro-1-methyl-, this would correspond to N-formyl-N'-methylethylenediamine, which can be further hydrolyzed to N-methylethylenediamine under harsh conditions.

The imidazoline ring can also be opened by reacting with strong electrophiles like aroyl chlorides or sulfonyl chlorides. In these reactions, the nitrogen atoms of the imidazoline act as nucleophiles. The reaction likely proceeds through acylation or sulfonylation of one or both nitrogen atoms, which activates the ring towards nucleophilic attack and subsequent cleavage, ultimately yielding N,N'-diaroyl- or N,N'-disulfonyl-N-methylethylenediamine derivatives. chemicalbook.com

Certain reducing agents can induce ring-opening. For instance, treatment of 1-aryl-2-imidazolines with sodium cyanoborohydride (NaCNBH₃) in ethanol (B145695) has been shown to yield asymmetrically N,N'-disubstituted ethylenediamines. chemicalbook.com This suggests that 1H-Imidazole, 4,5-dihydro-1-methyl- could potentially undergo a similar reductive cleavage.

While simple rearrangements of the 1-methyl-2-imidazoline ring itself are not widely reported, a notable transformation is the Hydrated Imidazoline Ring Expansion (HIRE) reaction. This strategy involves the formation of a hydrated imidazoline intermediate, which can then undergo a ring expansion. acs.org This type of reaction is particularly useful for synthesizing medium-sized rings by inserting side chains into fused heterocyclic systems containing an imidazoline moiety. acs.org However, rearrangement reactions that form the imidazoline ring, such as the Heine reaction involving the ring expansion of an imidoyl chloride with an aziridine, are more common but are related to the synthesis rather than the reactivity of the pre-formed ring. nih.govmsu.edu

Table 1: Summary of Ring-Opening Reactions of 1H-Imidazole, 4,5-dihydro-1-methyl-

| Reaction Type | Reagents/Conditions | Major Product(s) | Reference |

| Acid Hydrolysis | Concentrated HCl, heat | N-methylethylenediamine | acs.orgchemicalbook.com |

| Base Hydrolysis | 30% Aqueous KOH, reflux | N-methylethylenediamine | chemicalbook.com |

| Reaction with Aroyl Chloride | Aroyl Chloride | N,N'-Diaroyl-N-methylethylenediamine | chemicalbook.com |

| Reductive Ring-Opening | NaCNBH₃, Ethanol | N-substituted N-methylethylenediamine | chemicalbook.com |

Oxidative and Reductive Transformations

The chemical behavior of 1H-Imidazole, 4,5-dihydro-1-methyl- under oxidative and reductive conditions highlights the reactivity of the endocyclic C=N double bond.

The most significant oxidative reaction of 2-imidazolines is their dehydrogenation to the corresponding aromatic imidazole. This transformation results in the formation of a stable aromatic ring system. Various oxidizing agents can achieve this conversion. For example, 2-imidazolines are smoothly oxidized to imidazoles using (diacetoxyiodo)benzene (B116549) at room temperature. This method is noted for its mild conditions and good yields.

Table 2: Oxidation of 2-Imidazolines to Imidazoles

| Substrate | Oxidizing Agent | Product | Conditions |

| 2-Imidazoline | (Diacetoxyiodo)benzene | Imidazole | Room Temperature |

This reaction provides a direct route from the dihydro- species to the aromatic 1-methyl-1H-imidazole. The oxidation is a key reaction, as the aromatic imidazole products have wide applications in coordination chemistry, catalysis, and as pharmaceutical intermediates.

The C=N imine functionality within the 1H-Imidazole, 4,5-dihydro-1-methyl- ring is susceptible to reduction. Catalytic hydrogenation is a standard method for reducing imines to amines. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com

Commonly used catalysts for such reductions include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel. The reaction converts the 2-imidazoline ring into a fully saturated imidazolidine (B613845) ring. In the case of 1H-Imidazole, 4,5-dihydro-1-methyl-, this reduction would yield 1-methylimidazolidine. This transformation proceeds via the syn-addition of two hydrogen atoms across the double bond. youtube.com

Table 3: General Catalytic Hydrogenation of 2-Imidazolines

| Reaction | Reagents/Catalyst | Product |

| Reduction of C=N bond | H₂, Pd/C (or PtO₂, Raney Ni) | Imidazolidine |

This reduction is a fundamental transformation that converts the cyclic amidine into a cyclic aminal, significantly altering the chemical properties and potential applications of the molecule.

Derivatization and Functionalization Strategies for 1h Imidazole, 4,5 Dihydro 1 Methyl

Synthesis of Substituted 1H-Imidazole, 4,5-dihydro-1-methyl- Derivatives

The synthesis of derivatives of 1H-Imidazole, 4,5-dihydro-1-methyl- can be achieved through several methods, focusing on the introduction of substituents at the C-2, C-4, and C-5 positions of the dihydroimidazole (B8729859) ring, as well as through the formation of imidazolium (B1220033) salts.

C-2 Functionalization Methods

The C-2 position of the 1-methyl-2-imidazoline ring is a common site for functionalization. Various synthetic strategies have been developed to introduce a wide array of substituents at this position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, have been employed to introduce aryl and other groups at the C-2 position of imidazoline (B1206853) rings, demonstrating the versatility of this position for creating carbon-carbon bonds. wikipedia.org Furthermore, direct C-H functionalization at the C-2 position of related imidazole (B134444) systems has been achieved using palladium and copper catalysts, allowing for the introduction of aryl and alkynyl groups. acs.orgacs.org

Substitution at the 4- and 5-Positions of the Dihydroimidazole Ring

Substitution at the 4- and 5-positions of the dihydroimidazole ring offers another avenue for creating diverse derivatives. These positions can be functionalized during the synthesis of the imidazoline ring itself or through post-synthesis modifications.

For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through a one-pot, four-component condensation reaction of benzil (B1666583) or benzoin, aldehydes, primary amines, and ammonium (B1175870) acetate (B1210297). rsc.orgresearchgate.net This method allows for the introduction of various substituents at the 4- and 5-positions. Another approach involves the nitration of 1-methylimidazole (B24206), which can lead to the formation of 1-methyl-4,5-dinitro-1H-imidazole. researchgate.net Subsequent nucleophilic substitution reactions on this dinitro derivative can introduce other functionalities, such as amino or azido (B1232118) groups, at these positions. researchgate.net

The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates has been achieved through a cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides. mdpi.com This method provides a route to functionalize the 4- and 5-positions with aryl and carboxylate groups.

Synthesis of Imidazolium Salts

The quaternization of the nitrogen atom in the 1H-Imidazole, 4,5-dihydro-1-methyl- ring leads to the formation of imidazolium salts. These salts are a significant class of ionic liquids and have been explored for various applications.

The synthesis of 1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride and other similar imidazolium salts typically involves the reaction of the parent imidazoline with an alkyl halide. nih.govrsc.org For example, reacting 1-methyl-2-imidazoline with methyl chloride would yield the desired imidazolium chloride. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. Microwave-assisted synthesis has also been employed to accelerate the formation of imidazolium salts. rsc.org Anion exchange reactions can then be performed to replace the chloride anion with other anions, such as tetrafluoroborate (B81430) or bromide, further diversifying the properties of the resulting ionic liquids. nih.govrsc.org

Introduction of Heteroatomic Functionalities

The introduction of heteroatoms, such as oxygen, sulfur, and halogens, onto the 1H-Imidazole, 4,5-dihydro-1-methyl- scaffold significantly expands its chemical diversity and potential applications. These functionalities can be introduced at various positions of the ring system.

For example, the synthesis of 2-mercapto-1H-imidazole derivatives has been reported, which involves the reaction of substituted phenacyl bromides with potassium thiocyanate, followed by reaction with a thiosemicarbazide (B42300) derivative. derpharmachemica.com This introduces a sulfur atom at the C-2 position.

The introduction of oxygen-containing functionalities can be achieved through various methods. For instance, the synthesis of (4H)-imidazol-4-ones, which contain a carbonyl group in the ring, can be accomplished through the condensation of orthoesters and amino amides. nih.gov

Halogenated derivatives can be synthesized by reacting the imidazoline with halogenating agents. For example, 2-(chloromethyl)-4,5-dihydro-1H-imidazole is a known compound where a chlorine atom is attached to a methyl group at the C-2 position. nih.gov

Incorporation of Alkyl, Aryl, and Heteroaryl Groups

The incorporation of alkyl, aryl, and heteroaryl groups onto the 1H-Imidazole, 4,5-dihydro-1-methyl- core is a key strategy for modifying its steric and electronic properties.

Alkylation can be readily achieved at the nitrogen atoms of the imidazoline ring. For instance, the reaction of an N-unsubstituted or N-monosubstituted imidazoline with an alkyl halide leads to the corresponding N-alkylated product. nih.gov

Arylation and heteroarylation can be accomplished using various cross-coupling reactions. As mentioned earlier, palladium-catalyzed reactions are effective for introducing aryl groups at the C-2 position. wikipedia.orgacs.org Similarly, these methods can be adapted to introduce heteroaryl moieties. The synthesis of 1,5-diaryl-1H-imidazole derivatives has been achieved through multi-step synthetic sequences. mdpi.com

The synthesis of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives demonstrates the introduction of both aryl and heteroaryl groups onto an imidazole-based scaffold. nih.gov

Multicomponent Reactions Involving 1H-Imidazole, 4,5-dihydro-1-methyl-

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step. While specific MCRs directly involving 1H-Imidazole, 4,5-dihydro-1-methyl- as a starting material are not explicitly detailed in the provided search results, the synthesis of substituted imidazoles through MCRs is a well-established field.

The one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles from benzil/benzoin, aldehydes, primary amines, and ammonium acetate is a classic example of an MCR that produces a highly substituted imidazole core. rsc.orgresearchgate.net This reaction, often catalyzed by acids or other catalysts, allows for the rapid generation of a library of imidazole derivatives by varying the starting components.

The Groebke-Blackburn-Bienaymé reaction is another powerful MCR used for the one-pot synthesis of fused imidazoles from aldehydes, isocyanides, and amidines. researchgate.net Although not directly utilizing 1-methyl-2-imidazoline, this highlights the utility of MCRs in constructing complex imidazole-containing heterocyclic systems. wikipedia.org

Coordination Chemistry and Organometallic Applications of 1h Imidazole, 4,5 Dihydro 1 Methyl Ligands

1H-Imidazole, 4,5-dihydro-1-methyl- as a Ligand in Transition Metal Complexes

1-Methyl-2-imidazoline is a five-membered heterocyclic compound featuring two nitrogen atoms, one of which is part of an imine functionality and is substituted with a methyl group. This structure allows it to act as a monodentate ligand, coordinating to a metal center primarily through the sp²-hybridized imine nitrogen atom. The presence of the methyl group on the other nitrogen atom prevents it from acting as a bridging ligand between two metal centers. The dihydro-imidazoline ring is not aromatic, which influences its electronic properties as a ligand compared to its aromatic counterpart, 1-methylimidazole (B24206).

Synthesis and Characterization of Metal-Dihydroimidazole Complexes

The synthesis of metal complexes involving 1-methyl-2-imidazoline is not extensively documented in the literature. However, general methods for the synthesis of metal-imidazoline complexes can be inferred. These typically involve the reaction of a suitable metal precursor, such as a metal halide or acetate (B1210297), with the 1-methyl-2-imidazoline ligand in an appropriate solvent. The reaction conditions, including temperature and stoichiometry, would be optimized to favor the formation of the desired complex.

For instance, the synthesis of related bis-imidazoline complexes, such as 2,2'-(1,3-phenylene)bis(1-methyl-2-imidazoline), has been reported, indicating that the 1-methyl-2-imidazoline moiety can be readily incorporated into larger, multidentate ligand frameworks. researchgate.net The synthesis of such complexes often involves the condensation of a dinitrile with N-methylethylenediamine.

Characterization of these complexes would typically employ a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the imidazoline (B1206853) ligand to the metal center by observing shifts in the C=N stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

A related compound, creatinine (B1669602) (2-amino-1-methyl-2-imidazoline-4-one), has been shown to form complexes with various metal ions, including Cu(II). mdpi.com These studies, while focused on a more functionalized derivative, underscore the inherent ability of the 1-methyl-2-imidazoline core to coordinate with transition metals.

Ligand Field Theory and Electronic Properties of Complexes

As a sigma-donating ligand, 1-methyl-2-imidazoline would be expected to create a ligand field that splits the d-orbitals of a transition metal ion. The magnitude of this splitting (Δ) would depend on the specific metal ion, its oxidation state, and the coordination number. In the spectrochemical series, its position would likely be comparable to other neutral nitrogen-donor ligands.

Catalytic Activity of Metal Complexes Bearing 1H-Imidazole, 4,5-dihydro-1-methyl- Ligands

While specific catalytic applications of metal complexes with 1-methyl-2-imidazoline as the primary ligand are not widely reported, the broader class of imidazoline-containing complexes has shown significant promise in various catalytic transformations.

Homogeneous Catalysis in Organic Transformations

Imidazoline derivatives are recognized for their utility in homogeneous catalysis. researchgate.net Metal complexes bearing these ligands can act as catalysts in a variety of organic reactions. For example, palladium complexes with imidazoline-based ligands have been explored in cross-coupling reactions. The electronic and steric properties of the imidazoline ligand can be tuned by modifying the substituents on the ring, thereby influencing the activity and selectivity of the catalyst.

The catalytic potential of complexes with 1-methyl-2-imidazoline can be inferred from studies on related systems. For instance, ruthenium complexes with cyclometalated 2-phenylimidazoline ligands have been shown to be active in the aerobic oxidative dehydrogenation of 2-phenylimidazoline itself. researchgate.net This suggests that a metal complex of 1-methyl-2-imidazoline could potentially catalyze similar dehydrogenation reactions, leading to the corresponding imidazole (B134444) derivative.

The table below summarizes some catalytic applications of related imidazoline-containing metal complexes.

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| Ruthenium(III) complexes with 2-phenylpyridine (B120327) derivatives | Aerobic oxidative dehydrogenation | 2-phenylimidazoline | 2-phenylimidazole | researchgate.net |

| Mn(salophen)Cl | Oxidation | 2-imidazolines | Imidazoles | researchgate.net |

| Tetraphenylporphyrinatomanganese(III) chloride | Oxidation | 2-imidazolines | Imidazoles | researchgate.net |

Interactive Data Table: Catalytic Applications of Imidazoline-Related Complexes (This table is based on data for related imidazoline compounds due to a lack of specific data for 1H-Imidazole, 4,5-dihydro-1-methyl-.)

| Catalyst System | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Ruthenium(III) complexes with 2-phenylpyridine derivatives | Aerobic oxidative dehydrogenation | 2-phenylimidazoline | 2-phenylimidazole | researchgate.net |

| Mn(salophen)Cl | Oxidation | 2-imidazolines | Imidazoles | researchgate.net |

| Tetraphenylporphyrinatomanganese(III) chloride | Oxidation | 2-imidazolines | Imidazoles | researchgate.net |

Heterogeneous Catalysis and Surface Interactions

The immobilization of metal complexes onto solid supports to create heterogeneous catalysts is a field of significant interest, as it facilitates catalyst separation and recycling. While there is no specific literature on heterogeneous catalysts derived from 1-methyl-2-imidazoline complexes, the principles can be extrapolated.

A complex of 1-methyl-2-imidazoline could be anchored to a support material like silica (B1680970) or a polymer. This could be achieved by functionalizing the imidazoline ligand with a group that can covalently bond to the support. The resulting heterogeneous catalyst could then be used in various transformations, potentially offering advantages in terms of stability and reusability over its homogeneous counterpart. The use of potassium permanganate (B83412) supported on silica gel for the oxidation of 2-imidazolines demonstrates the feasibility of using supported reagents for transformations involving the imidazoline core. researchgate.net

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is crucial in determining the structure and properties of the resulting MOF. Imidazole-based ligands are widely used in the construction of MOFs due to their ability to bridge metal centers.

However, 1-methyl-2-imidazoline, being a monodentate ligand due to the methyl substitution, is not an ideal candidate for forming extended MOF structures on its own. It can, however, act as a modulating ligand or be incorporated into larger, multidentate ligands that are then used to build MOFs. For example, a molecule containing two or more 1-methyl-2-imidazoline units connected by a rigid spacer could act as a linker for MOF synthesis.

There is no direct evidence in the searched literature for the use of 1-methyl-2-imidazoline in the synthesis of MOFs or coordination polymers. The related compound creatinine has been studied in the context of its interaction with surfaces and its potential for removal by adsorbent materials, some of which are porous, but this does not directly relate to its role as a building block for MOFs. ncsu.edu

Catalytic Applications of 1h Imidazole, 4,5 Dihydro 1 Methyl in Organic Synthesis

Application as an Additive or Promoter in Chemical Reactions

A notable application of imidazole (B134444) derivatives as ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. acs.orgnih.gov In the Suzuki-Miyaura coupling of aryl sulfonates with arylboronic acids, a well-defined N-heterocyclic carbene–palladium(II)–1-methylimidazole (B24206) complex has proven to be an effective catalyst. acs.org This complex facilitates the formation of biaryl compounds in good to high yields. acs.org The imidazole-based ligand is crucial for the stability and activity of the palladium catalyst.

Similarly, in the Heck reaction, the use of imidazolium-based ionic liquids, which can serve as precursors to N-heterocyclic carbene ligands, has been shown to enhance the efficiency of the palladium-catalyzed coupling of aryl halides with alkenes. acs.org The in situ formation of NHC-palladium complexes from imidazolium (B1220033) salts in ionic liquid media has been identified as a key factor for the enhanced catalytic activity. acs.org

The following table summarizes the promoting role of imidazole derivatives in selected palladium-catalyzed cross-coupling reactions.

| Reaction | Catalyst System | Role of Imidazole Derivative | Substrates | Product | Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | NHC-Pd(II)-1-methylimidazole complex | Ligand to stabilize and activate the Pd catalyst | Aryl sulfonates and arylboronic acids | Biaryl compounds | Good to high |

| Heck Reaction | Pd(OAc)2 in imidazolium-based ionic liquid | Precursor to N-heterocyclic carbene (NHC) ligand | Aryl halides and alkenes | Substituted alkenes | Markedly more efficient than in other solvents |

Role in Phase Transfer Catalysis

In the context of phase transfer catalysis (PTC), 1H-Imidazole, 4,5-dihydro-1-methyl- primarily serves as a substrate for the synthesis of its N-alkylated derivatives, which are precursors to potential phase transfer catalysts. Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.orgprinceton.edu The catalyst, often a quaternary ammonium (B1175870) salt, transports one of the reactants across the phase boundary to allow the reaction to proceed. youtube.comtcichemicals.com

The N-alkylation of 2-methyl-2-imidazoline (a tautomer of 1H-Imidazole, 4,5-dihydro-1-methyl-) with organic halides can be efficiently carried out under phase transfer conditions in the absence of an organic solvent. ias.ac.in This reaction typically employs a quaternary ammonium salt, such as tetra-n-butylammonium bromide (TBAB), as the phase transfer catalyst, and a strong base like a mixture of sodium hydroxide (B78521) and potassium carbonate. ias.ac.in This method provides good to excellent yields of 1-alkyl-2-methyl-2-imidazolines. ias.ac.in

These resulting N-alkylated imidazolines can be further quaternized to form 1-alkyl-1-methyl-4,5-dihydro-1H-imidazolium salts. As a class of quaternary ammonium salts, these imidazolinium salts have the structural requisites to function as phase transfer catalysts themselves. mdpi.com Their cationic head is hydrophilic, while the alkyl chains attached to the nitrogen atoms provide lipophilicity, enabling them to shuttle anions between the aqueous and organic phases. While direct studies demonstrating the phase transfer catalytic activity of quaternized 1H-Imidazole, 4,5-dihydro-1-methyl- are not extensively reported, their structural analogy to well-established quaternary ammonium phase transfer catalysts suggests their potential in this application.

The following table outlines the synthesis of potential phase transfer catalysts derived from 2-methyl-2-imidazoline under PTC conditions.

| Reactant | Alkylating Agent | PTC Catalyst | Base | Product | Yield |

|---|---|---|---|---|---|

| 2-Methyl-2-imidazoline | Various organic halides (e.g., benzyl (B1604629) chloride, n-butyl bromide) | Tetra-n-butylammonium bromide (TBAB) | NaOH-K2CO3 | 1-Alkyl-2-methyl-2-imidazolines | Good to excellent |

Advanced Synthetic Applications and Methodological Contributions of 1h Imidazole, 4,5 Dihydro 1 Methyl Scaffolds

Use as a Building Block in Complex Chemical Structure Synthesis

The 1-methyl-4,5-dihydro-1H-imidazole moiety serves as a fundamental building block for the construction of a wide array of complex chemical structures. Its utility stems from the reactivity of the dihydroimidazole (B8729859) ring, which can be strategically functionalized or transformed. As a cyclic amidine, it can act as a precursor to other heterocyclic systems or be incorporated into larger molecules to impart specific properties. chemicalbook.com

One key application is in the synthesis of hybrid molecules containing the 4,5-dihydro-1H-imidazole core. nih.gov These synthetic strategies often involve the condensation of N-methylethylenediamine with various electrophiles like nitriles or esters to form the core ring structure. chemicalbook.com Once formed, the scaffold can undergo further modifications. For example, derivatives of 1-methyl-4,5-dinitro-1H-imidazole have been synthesized from N-methylimidazole, showcasing how the imidazole (B134444) core can be heavily functionalized to create high-energy density materials. researchgate.net The nitro groups on such compounds are susceptible to nucleophilic substitution, allowing for the introduction of other functional groups like amines and azides. researchgate.netorganic-chemistry.org

The 2-imidazoline ring system is also a common feature in ligands designed for catalysis and coordination chemistry. chemicalbook.comorganic-chemistry.org The nitrogen atoms of the ring can coordinate with metal centers, making these scaffolds useful for creating catalysts and functional materials. For instance, bis(imidazolin-2-yl)pyridine ligands, prepared from corresponding dialdehydes, are used in chiral catalysis. organic-chemistry.org While these examples often use different N-substituents, the synthetic principles are directly applicable to 1-methyl derivatives.

The table below summarizes selected synthetic applications where the dihydroimidazole scaffold is a key building block.

| Starting Material(s) | Reagent(s) & Conditions | Product Type | Application/Significance |

| Aldehyde, N-methylethylenediamine | I₂, K₂CO₃ | 1-Methyl-2-substituted-4,5-dihydro-1H-imidazole | Precursor to substituted imidazoles. organic-chemistry.org |

| N-Methylimidazole | Nitrating mixture (HNO₃/H₂SO₄) | 1-Methyl-4,5-dinitro-1H-imidazole | Energetic materials, synthetic intermediate. researchgate.net |

| 1-Methyl-4,5-dinitro-1H-imidazole | Aqueous ammonia (B1221849) or Sodium azide | 5-Amino-1-methyl-4-nitroimidazole or 5-Azido-1-methyl-4-nitroimidazole | Introduction of new functional groups via nucleophilic substitution. organic-chemistry.org |

| Benzil (B1666583), Paraformaldehyde, Ammonium (B1175870) acetate (B1210297) | Acetic acid, then Iodoethane, NaH | 1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene | Precursor for N-heterocyclic carbene (NHC) ligands for metal complexes. acs.org |

Strategies for Incorporating the 1H-Imidazole, 4,5-dihydro-1-methyl- Moiety into Polymeric Materials

The incorporation of imidazole and its derivatives into polymers is a burgeoning field, driven by the unique properties these moieties impart, such as pH-responsiveness, catalytic activity, and metal-coordinating capabilities. researchgate.net For the 1H-Imidazole, 4,5-dihydro-1-methyl- scaffold, several strategies can be envisioned for its inclusion in polymeric structures.

One primary strategy involves the synthesis of a polymerizable monomer containing the 1-methyl-4,5-dihydro-1H-imidazole unit. This can be achieved by introducing a reactive group, such as a vinyl or allyl group, onto the scaffold. For example, a monomer like 1-vinyl-2-methyl-2-imidazoline or 1-allyl-2-methyl-2-imidazoline could be synthesized. This monomer could then undergo polymerization through established methods like free-radical polymerization or more controlled techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org The RAFT process has been successfully applied to the controlled polymerization of 1-vinylimidazole, yielding polymers with low dispersity, a strategy that could be adapted for a dihydroimidazole-based monomer. rsc.org

Another approach is through the creation of coordination polymers or metal-organic frameworks (MOFs). The nitrogen atoms of the 1-methyl-4,5-dihydro-1H-imidazole ring are capable of coordinating with metal ions. chemicalbook.com By using a bifunctional ligand that contains two such dihydroimidazole moieties, it is possible to construct one-, two-, or three-dimensional coordination polymers. mdpi.com Research has demonstrated the synthesis of coordination polymers using ligands like 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, where the imidazole units coordinate with metal centers such as Zn(II) and Cu(II). mdpi.com A similar approach using a ligand featuring the 1-methyl-4,5-dihydro-1H-imidazole scaffold could yield novel polymeric materials with potential applications in catalysis, gas adsorption, and luminescence. mdpi.com

The table below outlines potential strategies for polymerization.

| Polymerization Strategy | Monomer/Ligand Example | Method | Resulting Polymer Type | Potential Applications |

| Chain-Growth Polymerization | 1-Vinyl-2-methyl-2-imidazoline | RAFT Polymerization | Well-defined homopolymers or block copolymers | pH-responsive materials, smart hydrogels, catalysis. researchgate.netrsc.org |

| Chain-Growth Polymerization | N-allyl-tetrasubstituted imidazole derivative | Free Radical Polymerization | Poly(N-allyl-imidazole) | Heat-resistant materials, luminescent materials. researchgate.net |

| Coordination Polymerization | Bis(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzene | Solvothermal Synthesis with Metal Salts | Coordination Polymer / MOF | Gas separation, catalysis, drug delivery, luminescence. mdpi.com |

Role in the Development of Novel Synthetic Methodologies

The rigid and functionalizable nature of the 1-methyl-4,5-dihydro-1H-imidazole scaffold makes it a valuable platform for developing new synthetic methods, particularly in areas requiring precise molecular control, such as peptide chemistry and the construction of conformationally constrained systems.

Modifying peptides is a crucial strategy for enhancing their therapeutic properties, such as stability, bioavailability, and target affinity. Heterocyclic scaffolds are often incorporated into peptides to create peptidomimetics with novel structures and functions. The 4,5-dihydroimidazole ring has been explored for this purpose.

A key development is the synthesis of imidazoline-based pseudodipeptides for incorporation into peptide chains using solid-phase peptide synthesis (SPPS). nih.gov For instance, a 4,5-dihydroimidazole-4-carboxylic acid, protected for use with the standard Fmoc protocol, has been synthesized and incorporated into peptides. nih.gov This methodology introduces a non-natural, constrained dipeptide mimic into the peptide backbone. While this specific example may not use a 1-methyl derivative, it establishes a proof-of-concept for using the dihydroimidazole core to create novel peptide structures. The synthesis of N-amino-imidazolin-2-one peptidomimetics represents another strategy to induce specific turn geometries in peptides, combining the covalent constraints of a lactam with the electronic restrictions of aza-amino acids. acs.org These approaches highlight the potential of the dihydroimidazole scaffold in developing new tools for peptide chemistry, enabling the synthesis of peptides with tailored conformations and properties.

Conformational constraint is a powerful strategy in medicinal chemistry to design molecules with high affinity and selectivity for biological targets. The inherent rigidity of the 4,5-dihydro-1H-imidazole ring makes it an excellent scaffold for building such systems. The near-planar structure of the five-membered ring fixes the relative positions of substituents, reducing the conformational flexibility of the molecule. nih.gov

This principle has been applied in the design of various biologically active compounds. For example, peptide-like macrocycles containing an imidazole-4,5-dicarboxylic acid scaffold have been synthesized. researchgate.net In these structures, the imidazole ring acts as a rigidifying element, organizing the peptide chains into a constrained cyclic conformation suitable for high-throughput screening against biological targets. researchgate.net The anti-cancer medication Nirogacestat, although containing a fully aromatic imidazole, exemplifies how such heterocyclic cores are integral to the structure of complex, conformationally defined drugs that interact with specific biological targets like gamma-secretase. wikipedia.org

The 1-methyl-4,5-dihydro-1H-imidazole scaffold can serve as a central hub from which different chemical functionalities can be projected in well-defined spatial orientations. This control over molecular geometry is critical for optimizing interactions with enzymes or receptors.

| Constrained System | Scaffold | Synthetic Strategy | Purpose/Application |

| Imidazoline (B1206853) Pseudodipeptide | 4,5-dihydroimidazole-4-carboxylic acid | Synthesis from thioimidate and diamino acid, followed by SPPS | Creation of peptide mimics with constrained backbone. nih.gov |

| N-Amino-imidazolin-2-one Peptidomimetics | Imidazolin-2-one | 5-exo-dig cyclization of aza-propargylglycinamides | To induce specific turn geometries in peptides. acs.org |

| Peptide-like Macrocycles | Imidazole-4,5-dicarboxylic acid | Macrocyclization using standard peptide coupling reagents | To create libraries of conformationally constrained molecules for biological screening. researchgate.net |

| Biologically Active Heterocycles | Imidazopyridine | Multi-step synthesis to build fused heterocyclic systems | Design of specific enzyme inhibitors (e.g., for c-Met kinase). |

Future Research Directions and Emerging Paradigms in 1h Imidazole, 4,5 Dihydro 1 Methyl Chemistry

Exploration of New Synthetic Pathways and Sustainable Synthesis

Future research in the synthesis of 1H-Imidazole, 4,5-dihydro-1-methyl- is increasingly driven by the principles of green and sustainable chemistry. The aim is to move away from traditional synthetic routes that often involve harsh conditions and significant waste generation towards more environmentally benign and efficient processes.

The adoption of sustainable practices extends to the choice of starting materials and solvents. There is a growing interest in utilizing renewable feedstocks to replace petroleum-based precursors. Furthermore, the use of green solvents, such as water, and solvent-free (neat) reaction conditions are being investigated to minimize environmental impact. acs.org One-pot, multi-component reactions are also gaining traction as they streamline synthetic sequences, reduce waste, and improve atom economy. organic-chemistry.orgacs.org For example, a one-pot, three-component cascade reaction using photoredox catalysis has been shown to produce imidazoline (B1206853) derivatives in very good yields under mild conditions. organic-chemistry.org

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Reagents/Catalysts | Stoichiometric and often harsh reagents | Catalytic (transition metals, organocatalysts), milder oxidants (e.g., H₂O₂) organic-chemistry.org |

| Reaction Conditions | Often require high temperatures and pressures | Milder conditions, room temperature, photoredox catalysis organic-chemistry.org |

| Solvents | Often reliant on conventional organic solvents | Green solvents (e.g., water), neat (solvent-free) conditions organic-chemistry.orgacs.org |